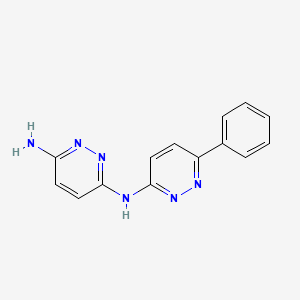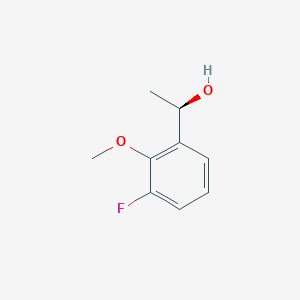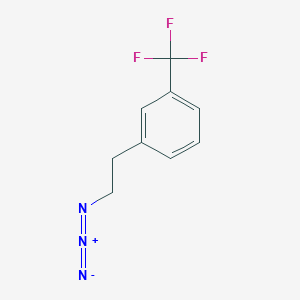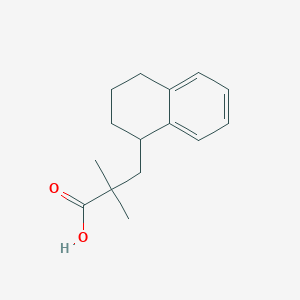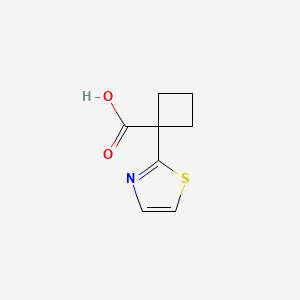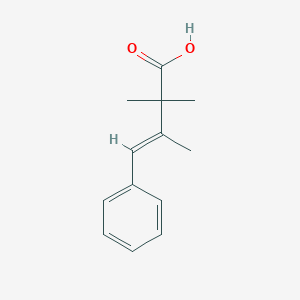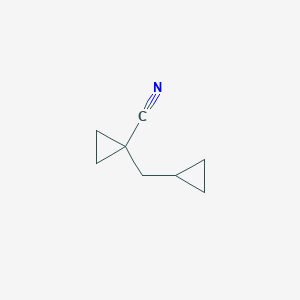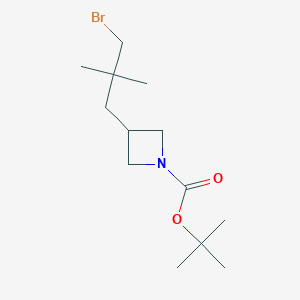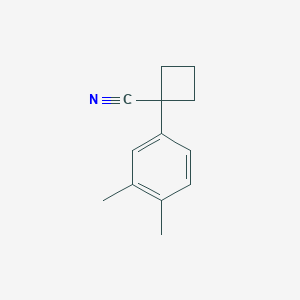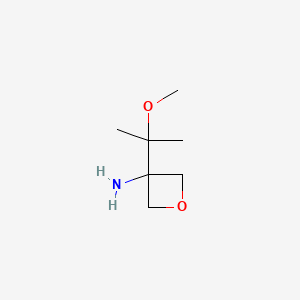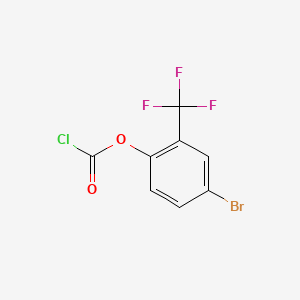![molecular formula C9H10ClNO2 B13606100 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine](/img/structure/B13606100.png)
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is a chemical compound characterized by its unique structure, which includes a chlorinated benzo[d][1,3]dioxole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: This is followed by bromination with N-bromosuccinimide (NBS) to obtain the desired product . The reaction conditions often include the use of catalytic tris(dibenzylideneacetone)dipalladium [Pd2(dba)3] and 2,2′-bis(phenylphosphino)-1,1′-binaphthyl (BINAP) with cesium carbonate (Cs2CO3) as the base .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated position, using reagents like sodium methoxide (NaOMe).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) in an alkaline solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol.
Major Products Formed:
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzo[d][1,3]dioxole derivatives.
Aplicaciones Científicas De Investigación
1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, the compound has been shown to induce cell cycle arrest and apoptosis in cancer cells . The molecular targets include tubulin, which is involved in microtubule assembly, leading to mitotic blockade and cell apoptosis .
Comparación Con Compuestos Similares
(6-Chlorobenzo[d][1,3]dioxol-5-yl)methanol: Shares a similar benzo[d][1,3]dioxole structure but differs in functional groups.
1-(7-Chlorobenzo[d][1,3]dioxol-4-yl)ethanol: Another compound with a similar core structure but different substituents.
Uniqueness: 1-(7-Chlorobenzo[d][1,3]dioxol-5-yl)-N-methylmethanamine is unique due to its specific substitution pattern and the presence of a methylmethanamine group, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C9H10ClNO2 |
|---|---|
Peso molecular |
199.63 g/mol |
Nombre IUPAC |
1-(7-chloro-1,3-benzodioxol-5-yl)-N-methylmethanamine |
InChI |
InChI=1S/C9H10ClNO2/c1-11-4-6-2-7(10)9-8(3-6)12-5-13-9/h2-3,11H,4-5H2,1H3 |
Clave InChI |
CLAABKJMVAEBQU-UHFFFAOYSA-N |
SMILES canónico |
CNCC1=CC2=C(C(=C1)Cl)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


